molecular formula C13H12BrNO2S B1596812 Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate CAS No. 91076-96-9

Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

Cat. No.: B1596812
CAS No.: 91076-96-9
M. Wt: 326.21 g/mol
InChI Key: JKLWLDQXFCTDSF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is a chemical compound . It is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate has been utilized as a starting point in the synthesis of various thiophene derivatives. By employing standard methods, it was transformed into ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its brominated derivatives. These compounds were further reacted with different amines and thioureas to produce a range of tertiary amines and thiouronium bromides, showcasing the versatility of thiophene derivatives in chemical synthesis (Chapman et al., 1971).

Antiproliferative Activity

Research on 2-amino-3-methylcarboxylate thiophene derivatives, such as 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560), has shown pronounced antiproliferative activity in tumor cell lines, including leukemia/lymphoma, prostate, kidney, and hepatoma cells. Modifications of these thiophene derivatives to include alkyl chains have further enhanced their tumor selectivity, indicating their potential as novel antitumor agents (Thomas et al., 2017).

Antimicrobial Activity

Novel thiophene-containing compounds combining thiophene with benzimidazole or 1,2,4-triazole moieties have been synthesized and shown to possess significant antimicrobial activity. These compounds demonstrated remarkable activity against gram-negative bacteria and some fungi, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (Mabkhot et al., 2017).

Bioassays and Pharmacological Studies

Thiophene derivatives have been subject to various bioassays and pharmacological studies to assess their biological activities. Preliminary pharmacological studies on thiophene derivatives, including brominated compounds and tertiary amines, have been included in the synthesis research, indicating the interest in exploring the pharmacological potentials of these compounds (Chapman et al., 1971).

Safety and Hazards

While specific safety and hazard information for Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is not available, similar compounds have been classified as potentially harmful. For example, Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate has hazard statements H315, H319, H335, and H413, indicating potential hazards related to skin irritation, eye irritation, respiratory irritation, and chronic aquatic toxicity .

Properties

IUPAC Name

ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLWLDQXFCTDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368261
Record name Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91076-96-9
Record name Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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